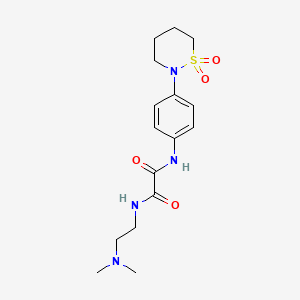
N1-(2-(dimethylamino)ethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(2-(dimethylamino)ethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide” is a chemical compound with the molecular formula C17H26N4O5S . It’s a derivative of thiazinane, a heterocyclic compound containing nitrogen and sulfur .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazinane ring, which is a six-membered ring containing nitrogen and sulfur. It also contains dimethylamino and phenyl groups . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, and boiling point. The molecular weight of this compound is approximately 398.477 Da . Other specific physical and chemical properties are not provided in the sources I found.科学的研究の応用
Improved Synthesis and Reactivity
The study by Obydennov et al. (2013) highlights an improved synthesis method for derivatives related to the core structure of N1-(2-(dimethylamino)ethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide. This research outlines the reactivity of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate, leading to the production of compounds with potential utility in various chemical reactions, demonstrating the versatility of the dimethylamino and oxalamide functional groups in organic synthesis (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Novel Insecticide Development
Flubendiamide, a compound featuring similar structural motifs, showcases the potential of incorporating the 1,1-dioxido-1,2-thiazinan-2-yl group for developing novel insecticides. This research by Tohnishi et al. (2005) demonstrates the compound's exceptional insecticidal activity against lepidopterous pests, underscoring the broader applications of such chemical structures in developing new, effective agricultural chemicals (Tohnishi et al., 2005).
Neurological Imaging and Diagnosis
A study by Shoghi-Jadid et al. (2002) utilized a derivative (FDDNP) to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients via positron emission tomography. This demonstrates the potential utility of derivatives of this compound in biomedical imaging and diagnosis (Shoghi-Jadid et al., 2002).
Solvatochromic Dyes and Molecular Probes
Research on solvatochromic dyes by Diwu et al. (1997) explores the creation of fluorescent probes incorporating dimethylamino groups, similar to the structural elements of this compound. These compounds have applications in developing sensitive molecular probes for studying biological events and processes, indicating the value of such structures in fluorescence-based sensors and diagnostics (Diwu et al., 1997).
Antimicrobial and Antitumor Activity
A synthesis study by Hassan et al. (2014) involved creating thiazol-4-one derivatives, showcasing the antimicrobial and antitumor potential of compounds related to this compound. This highlights the compound's relevance in the development of new therapeutic agents with significant biological activity (Hassan et al., 2014).
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-19(2)11-9-17-15(21)16(22)18-13-5-7-14(8-6-13)20-10-3-4-12-25(20,23)24/h5-8H,3-4,9-12H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVJGBFDLUQBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
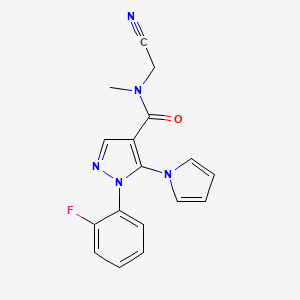
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2672372.png)
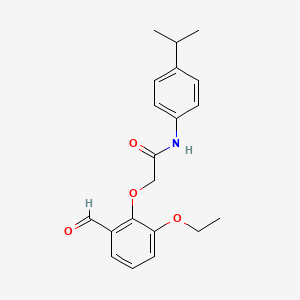
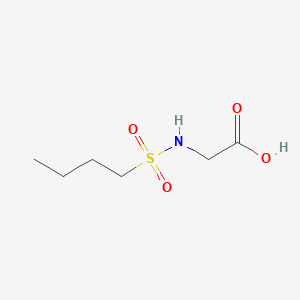
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2672378.png)
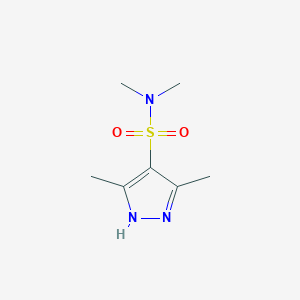
![Ethyl 5-(2-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672382.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2672383.png)
![2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2672385.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2672386.png)
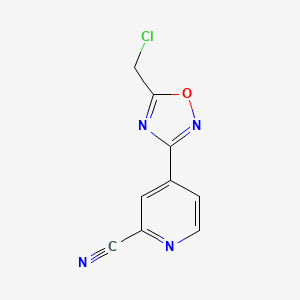
![3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2672390.png)
![2-(4-ethoxyphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2672391.png)
![N-(4-chlorophenyl)-2-{2-[(4-methylphenyl)sulfonyl]acetyl}-1-hydrazinecarbothioamide](/img/structure/B2672393.png)
